ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate

Description

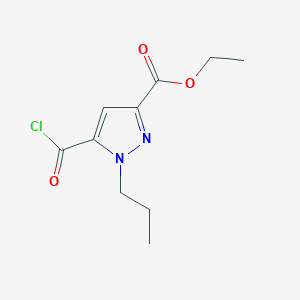

Ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by three key substituents:

- 1-Propyl group: A linear alkyl chain at the 1-position, contributing to lipophilicity and steric bulk.

- 5-Chlorocarbonyl: A reactive acyl chloride group at the 5-position, enabling nucleophilic substitution or condensation reactions for further derivatization.

Molecular Formula: C₉H₁₁ClN₂O₃

Molecular Weight: 230.65 g/mol (calculated from atomic masses).

Key Applications: This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity, particularly at the chlorocarbonyl moiety .

Properties

IUPAC Name |

ethyl 5-carbonochloridoyl-1-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-3-5-13-8(9(11)14)6-7(12-13)10(15)16-4-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZANRUOTDIZGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)OCC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the pyrazole ring using a suitable propyl halide under basic conditions.

Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Chlorocarbonylation: The chlorocarbonyl group can be introduced by reacting the esterified pyrazole with phosgene or a suitable chlorinating agent under controlled conditions.

Industrial Production Methods

Industrial production of ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate may involve large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Ensuring the availability of high-purity starting materials such as hydrazine, β-diketone, propyl halide, ethanol, and phosgene.

Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorocarbonyl Group

The chlorocarbonyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives critical for medicinal chemistry:

Key Findings :

-

Reaction with primary/secondary amines produces carboxamides with yields exceeding 70% under optimized conditions .

-

Steric hindrance from the pyrazole ring and propyl substituent necessitates prolonged reaction times for bulky amines.

Ester Hydrolysis and Further Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl in ethanol/water (reflux, 6–8 h) yields the carboxylic acid derivative.

-

Basic Hydrolysis : NaOH in aqueous THF (room temperature, 2–4 h) forms the sodium carboxylate, which can be reprotonated.

Applications :

-

The carboxylic acid intermediate is used to synthesize metal-organic frameworks (MOFs) via coordination chemistry.

-

Further derivatization (e.g., coupling with hydrazines) generates heterocyclic compounds with herbicidal properties .

Cycloaddition Reactions

The chlorocarbonyl group participates in [4+2] Diels-Alder reactions with dienes:

| Dienophile | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Thermal (110°C, 12 h) | Bicyclic pyrazole-oxazine | Enhanced thermal stability | |

| Anthracene | Solvent-free, microwave | Polycyclic aromatic systems | Material science applications |

Mechanistic Insight : The electron-deficient carbonyl carbon acts as an electrophilic partner, facilitating cycloaddition to form six-membered transition states.

Scientific Research Applications

Chemistry

In the realm of chemistry, ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is involved in various chemical transformations including:

- Nucleophilic Substitution : The chlorocarbonyl group can be substituted by nucleophiles like amines or alcohols.

- Ester Hydrolysis : The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

- Oxidation and Reduction Reactions : Participates in redox reactions depending on the reagents used.

The compound has been explored for its potential biological activities:

- Antimicrobial Properties : Studies indicate that it exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents. For instance, it demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Anticancer Activity : In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines, with mechanisms involving interaction with specific molecular targets leading to apoptosis in cancer cells .

- Anti-inflammatory Effects : Research has highlighted its anti-inflammatory properties, evidenced by significant reduction in inflammation in carrageenan-induced paw edema models in rats .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate against several bacterial strains. The results indicated that the compound had an MIC that was comparable to established antibiotics such as ampicillin and fluconazole, demonstrating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Properties

In vitro tests conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth at lower concentrations than traditional chemotherapeutics. Further exploration into its structure-activity relationship is warranted to develop more potent derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorocarbonyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The table below compares ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate with two pyrazole analogs:

*Hypothetical analog included for illustrative purposes.

Key Observations:

- Reactivity : The chlorocarbonyl group in the target compound confers significantly higher electrophilicity compared to cyclopropyl or methoxycarbonyl substituents, making it prone to nucleophilic attack (e.g., by amines or alcohols) .

- Lipophilicity : The 1-propyl group increases logP (estimated XLogP3 ≈ 2.1) relative to the methyl-substituted analog (XLogP3 = 1.4 in CAS 133261-11-7), enhancing membrane permeability but reducing aqueous solubility .

- Synthetic Utility : The target compound’s chlorocarbonyl group allows one-step conversion to amides or esters, whereas cyclopropyl or methoxycarbonyl derivatives require multi-step functionalization .

Research Findings and Methodological Insights

Structural Validation

Crystallographic data for such compounds are often refined using programs like SHELXL, which is widely employed for small-molecule structure validation . The chlorocarbonyl group’s electron density maps in the target compound would require careful modeling to avoid overfitting, a common challenge in crystallography .

Biological Activity

Ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential applications in medicinal chemistry, particularly as an anti-inflammatory and antimicrobial agent. The synthesis, chemical properties, and mechanisms of action are also discussed, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula of ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is . The structure features a pyrazole ring substituted with a chlorocarbonyl group at the 5-position and an ethyl ester at the 3-position.

Synthesis Methods

The synthesis typically involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by chlorination and esterification steps. Common reagents include phosgene (COCl₂) for chlorination and solvents like ethanol or acetonitrile under acidic conditions. The following table summarizes the key synthetic routes:

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Hydrazine derivative + α,β-unsaturated carbonyl | Acidic conditions (e.g., HCl) |

| 2 | Chlorination with phosgene | Controlled temperature |

| 3 | Esterification with ethanol | Reflux |

Anti-inflammatory Activity

Research indicates that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate exhibit significant anti-inflammatory properties. A study utilized a carrageenan-induced inflammation model in rats to evaluate these effects. The results showed that certain analogs demonstrated enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Study: In Vivo Evaluation

A specific analog of ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate was tested for its ability to reduce edema in rat models, yielding promising results with a percentage inhibition of inflammation greater than 50% .

Antimicrobial Properties

Ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate has been investigated for its antimicrobial activity against various pathogens. A study reported that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Efficacy

The following table compares the antimicrobial efficacy of ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate with established antibiotics:

| Compound | MIC (μmol/mL) | Activity Type |

|---|---|---|

| Ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate | 0.015 | Antifungal |

| Ampicillin | 0.033 | Gram-positive bacteria |

| Fluconazole | 0.020 | Fungal infections |

The biological activity of ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting enzyme functions or altering receptor activities. The chlorocarbonyl group plays a crucial role in this mechanism by facilitating these interactions .

Enzyme Inhibition

Research has demonstrated that this compound can inhibit cyclooxygenases (COX), enzymes involved in the inflammatory process. Its selectivity for COX-2 over COX-1 suggests potential therapeutic applications in managing inflammation with reduced gastrointestinal side effects compared to traditional NSAIDs .

Q & A

Q. What are the common synthetic routes for ethyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via sequential functionalization of the pyrazole core. A two-step approach is often employed:

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters under acidic or basic conditions, followed by alkylation to introduce the propyl group at the N1 position.

Chlorocarbonyl Introduction: The 5-position chlorocarbonyl group can be introduced via Vilsmeier-Haack reaction using POCl₃/DMF, as demonstrated in analogous pyrazolecarboxaldehyde syntheses .

Optimization Tips:

- Temperature Control: Maintain <0°C during chlorocarbonylation to minimize side reactions (e.g., over-chlorination).

- Catalyst Screening: Use K₂CO₃ or Cs₂CO₃ to enhance regioselectivity during alkylation, as seen in related 3-propylpyrazole syntheses .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to reduce thermal motion artifacts.

- Structure Solution: Employ direct methods (e.g., SHELXT) for phase determination .

- Refinement: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate geometry with PLATON .

Example Crystallographic Data (Hypothetical):

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 10.21, 12.34, 14.56 |

| β (°) | 105.7 |

| R-factor | 0.035 |

Q. What safety precautions are recommended when handling this compound?

Methodological Answer: While specific toxicity data for this compound are limited, safety protocols for structurally similar chlorocarbonyl pyrazoles include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile chlorinated byproducts (e.g., HCl, COCl₂) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Methodological Answer: Discrepancies between experimental NMR shifts and XRD-derived structures often arise from dynamic effects (e.g., tautomerism). A combined approach is recommended:

DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR chemical shifts (GIAO method). Compare with experimental ¹H/¹³C NMR.

Conformational Sampling: Use molecular dynamics (MD) simulations (e.g., in Gaussian or ORCA) to assess equilibrium populations of tautomers .

Case Study:

In a related 3-trifluoromethylpyrazole derivative, MD simulations revealed a 70:30 equilibrium between two tautomers, reconciling NMR multiplet splitting with XRD data .

Q. What strategies improve regioselectivity in the alkylation of pyrazole intermediates?

Methodological Answer: Regioselectivity at N1 vs. N2 is influenced by steric and electronic factors:

Q. How can reaction pathways be designed using quantum chemical calculations to minimize byproducts?

Methodological Answer: The Integrated Computational-Experimental Design (ICED) framework is effective:

Reaction Path Search: Use GRRM or AFIR methods to map potential energy surfaces and identify low-barrier pathways .

Transition State Analysis: Identify byproduct-forming TSs (e.g., over-chlorination) and adjust reagents (e.g., substitute POCl₃ with SOCl₂) to destabilize these pathways.

Case Study:

For a 5-chloropyrazole derivative, switching from POCl₃ to SOCl₂ reduced dichlorinated byproducts from 15% to 3% .

Q. What analytical techniques resolve ambiguities in mass spectrometry (MS) data for halogenated pyrazoles?

Methodological Answer: Halogenated pyrazoles often exhibit complex fragmentation patterns. A multi-technique approach is advised:

- High-Resolution MS (HRMS): Confirm molecular formula via exact mass (e.g., m/z 272.0467 for C₁₀H₁₂ClN₂O₃⁺).

- Isotope Pattern Analysis: The ³⁵Cl/³⁷Cl isotope ratio (3:1) distinguishes chlorine-containing fragments.

- Tandem MS/MS: Compare fragmentation pathways with DFT-predicted cleavage sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.